Absence of Direct Comparative Quantitative Data for CAS 950229-27-3
A comprehensive search of the primary literature, including the seminal 2017 Journal of Medicinal Chemistry paper on the ATC series, did not yield any direct, quantitative, comparative data for the specific compound 5-amino-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 950229-27-3) against a named comparator under a defined assay system. The paper details the optimization of the ATC series, describing numerous analogs with precise data on potency (pEC50), metabolic stability (Cli), solubility, and pharmacokinetics, but this specific compound was not identified among them. The quantitative differentiation evidence that a scientific or industrial user would require to prioritize this compound over a closely related analog therefore cannot be provided from the available, non-excluded sources. Supporting class-level evidence from the ATC series confirms the general potential of this scaffold for anti-T. cruzi activity, but this cannot be used to make a specific procurement decision for CAS 950229-27-3 [1].
| Evidence Dimension | Anti-T. cruzi potency, metabolic stability, solubility, oral exposure |
|---|---|
| Target Compound Data | Not available from primary, non-excluded sources for CAS 950229-27-3 |
| Comparator Or Baseline | Not applicable - no direct comparator identified for this specific compound |
| Quantified Difference | Not available |
| Conditions | Not available |
Why This Matters
Without quantitative, comparative data, a scientific or industrial user cannot make an evidence-based procurement decision to prioritize this compound over a close analog.
- [1] Brand, S., et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60, 7284-7299. View Source
